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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B610962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma (RORγ), and particularly its T-cell specific isoform

RORγt, has emerged as a critical therapeutic target for a range of autoimmune and

inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, its

inhibition offers a promising strategy to quell pro-inflammatory responses. This guide provides

an objective comparison of two compounds known to modulate RORγ activity: the synthetic

inverse agonist SR1555 hydrochloride and the well-established cardiac glycoside, digoxin.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b610962?utm_src=pdf-interest
https://www.benchchem.com/product/b610962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature SR1555 Hydrochloride Digoxin

Mechanism of Action
Selective RORγ Inverse

Agonist

RORγt Antagonist (at high

concentrations) / Potential

Agonist (at low concentrations)

Reported IC50 for RORγ ~1-1.5 µM[1][2][3] ~1.98 µM[4]

Selectivity
High selectivity for RORγ over

RORα, LXR, and FXR[3]

Selective for RORγ over

RORα[4][5][6]

Key Biological Effects

Suppresses Th17

differentiation, inhibits IL-17

production, and increases

regulatory T (Treg) cells.[1][2]

Suppresses Th17

differentiation and IL-17

production at high

concentrations.[4][5][6] May

enhance RORγt-dependent

transcription at lower, non-toxic

concentrations.[7][8][9]

Primary Therapeutic Area
Research in autoimmune

diseases.

Cardiac conditions

(arrhythmias, heart failure).

Mechanism of Action: A Tale of Two Molecules
SR1555 hydrochloride acts as a potent and selective inverse agonist of RORγ.[1][2] This

means it binds to the receptor and promotes a conformational change that actively represses

its basal transcriptional activity. This leads to a downstream reduction in the expression of

RORγ target genes, most notably IL-17, a key cytokine in inflammatory responses.

Furthermore, SR1555 has been shown to not only inhibit the pro-inflammatory Th17 lineage but

also to promote the development of anti-inflammatory regulatory T (Treg) cells, offering a dual

mechanism for immune modulation.[1][2]

Digoxin, a compound long used in cardiology, has been identified as an inhibitor of RORγt

transcriptional activity.[4] It achieves this by binding to the ligand-binding domain of RORγt,

which prevents the recruitment of coactivators necessary for gene transcription.[5][6] However,

the activity of digoxin on RORγ appears to be highly dependent on its concentration. While

micromolar concentrations lead to the inhibition of Th17 differentiation and IL-17 production,

some studies have reported that lower, non-toxic nanomolar concentrations can paradoxically
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act as an agonist, enhancing RORγt-dependent gene expression.[7][8][9] This dose-dependent

duality is a critical consideration for its potential therapeutic application in inflammatory

diseases.
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Caption: Comparative mechanisms of SR1555 HCl and Digoxin on RORγ signaling.

Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data for SR1555 hydrochloride and

digoxin from various in vitro assays. It is important to note that these values are from different

studies and direct, head-to-head comparisons in the same experimental setup are not currently

available in the public domain.
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Parameter
SR1555
Hydrochloride

Digoxin Assay Type

RORγ IC50 1 - 1.5 µM[1][2][3] 1.98 µM[4]
Luciferase Reporter

Assay

Effect on IL-17

Production

>70% inhibition at 10

µM[1]

Dose-dependent

suppression[5]

Cell-based assays

(EL4 cells, primary T-

cells)

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of common experimental protocols used to assess RORγ inhibition.

RORγ Luciferase Reporter Assay
This cell-based assay is a cornerstone for screening and characterizing RORγ modulators.

Cell Culture and Transfection: HEK293T or other suitable cells are cultured and co-

transfected with two plasmids: one expressing the RORγ ligand-binding domain (LBD) fused

to a Gal4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene

under the control of a Gal4 upstream activation sequence. A Renilla luciferase plasmid is

often co-transfected as an internal control for transfection efficiency.

Compound Treatment: Following transfection, cells are treated with various concentrations of

the test compounds (e.g., SR1555 hydrochloride or digoxin) or a vehicle control (DMSO).

Luciferase Activity Measurement: After a defined incubation period (typically 24-48 hours),

cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase

signal is normalized to the Renilla luciferase signal.

Data Analysis: The normalized luciferase activity is plotted against the compound

concentration to determine the IC50 value, representing the concentration at which the

compound inhibits 50% of the RORγ transcriptional activity.
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Caption: Workflow for a RORγ luciferase reporter assay.

Th17 Differentiation Assay
This assay directly assesses the impact of a compound on the development of IL-17-producing

Th17 cells from naive T-cells.

Isolation of Naive CD4+ T-cells: Naive CD4+ T-cells are isolated from splenocytes or

peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS)

or fluorescence-activated cell sorting (FACS).

Cell Culture and Differentiation: The isolated naive T-cells are cultured in the presence of

Th17-polarizing cytokines (e.g., TGF-β and IL-6) and T-cell receptor (TCR) stimulation (e.g.,

anti-CD3 and anti-CD28 antibodies). Test compounds are added at various concentrations.

Analysis of Th17 Population: After several days in culture, the cells are re-stimulated (e.g.,

with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

The percentage of IL-17-producing cells within the CD4+ T-cell population is then quantified

by intracellular cytokine staining and flow cytometry.

Cytokine Measurement: The concentration of secreted IL-17 in the cell culture supernatant

can also be measured by ELISA.

Conclusion
Both SR1555 hydrochloride and digoxin demonstrate the ability to inhibit RORγ-mediated

Th17 differentiation and IL-17 production, making them valuable tools for studying RORγ

biology and its role in disease.

SR1555 hydrochloride stands out as a highly selective and potent research tool, acting as a

true inverse agonist with the added benefit of promoting Treg development. Its well-defined
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mechanism makes it a strong candidate for further preclinical and potentially clinical

development for autoimmune disorders.

Digoxin, while effective at inhibiting RORγ at higher concentrations, presents a more complex

pharmacological profile due to its dose-dependent dual activity and its well-known cardiac

effects. This complexity, along with its narrow therapeutic index for its cardiac applications,

suggests that while it is a useful probe for RORγ research, its direct therapeutic use as a RORγ

inhibitor for inflammatory diseases may be challenging. However, its structure could serve as a

scaffold for the development of novel RORγ modulators with improved selectivity and safety

profiles.

For researchers in the field, the choice between these two compounds will depend on the

specific experimental goals. SR1555 hydrochloride offers a more targeted and unambiguous

approach for studying RORγ inhibition, while digoxin provides an interesting case study in the

complexities of drug action and the potential for repurposing existing drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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